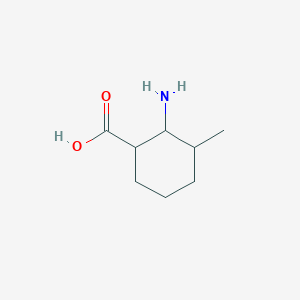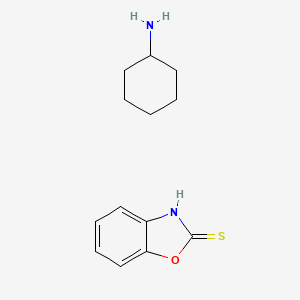
Nordeoxynivalenol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nordeoxynivalenol B is a mycotoxin produced by certain species of Fusarium fungi. It is a derivative of deoxynivalenol, which is commonly found in grains such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms such as nausea, vomiting, and diarrhea when ingested in significant amounts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nordeoxynivalenol B typically involves the use of advanced organic chemistry techniques. One common method is the reduction of deoxynivalenol using specific reducing agents under controlled conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is generally achieved through the cultivation of Fusarium fungi under controlled conditions. The fungi are grown on a suitable substrate, such as grains, and the mycotoxin is extracted and purified using various chromatographic techniques.
化学反応の分析
Types of Reactions
Nordeoxynivalenol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxynivalenol derivatives with altered functional groups.
科学的研究の応用
Nordeoxynivalenol B has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.
Biology: Researchers study its effects on cellular processes and its role in fungal pathogenicity.
Medicine: this compound is investigated for its potential therapeutic applications and its toxicological effects on human health.
Industry: It is used in the development of detection methods for mycotoxins in food and feed products.
作用機序
Nordeoxynivalenol B exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and interferes with the elongation phase of translation, leading to the accumulation of incomplete polypeptides and subsequent cellular stress. This mechanism is similar to that of other trichothecene mycotoxins, which also target the ribosome and disrupt protein synthesis.
類似化合物との比較
Similar Compounds
Nivalenol: Another trichothecene mycotoxin with a similar structure and mode of action.
T-2 Toxin: A potent trichothecene mycotoxin with a different side chain but similar ribosome-targeting mechanism.
Uniqueness
Nordeoxynivalenol B is unique in its specific structural modifications compared to other trichothecenes. These modifications can influence its toxicity, stability, and interactions with biological molecules, making it a valuable compound for studying the structure-activity relationships of mycotoxins.
特性
CAS番号 |
103776-39-2 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC名 |
(2R,3R,3aR,8bR)-3a-(hydroxymethyl)-6,8b-dimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,3,5-triol |
InChI |
InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)17)19-14(6-15)12(18)9(16)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14-/m1/s1 |
InChIキー |
PAKXMQGHFZXKNF-ICGCDAGXSA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(O2)CO)O)O)C)O |
正規SMILES |
CC1=C(C2=C(C=C1)C3(CC(C(C3(O2)CO)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



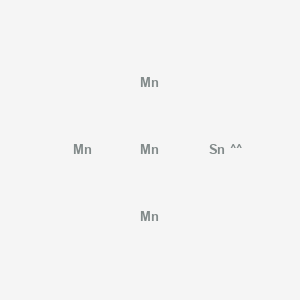
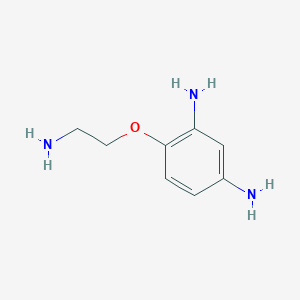
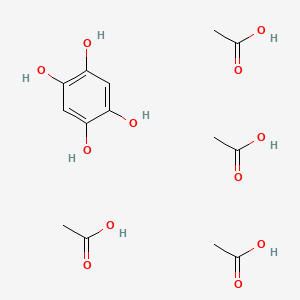
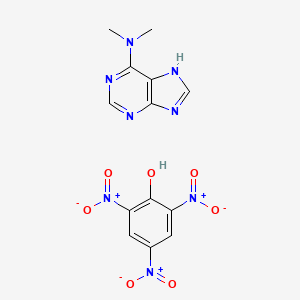

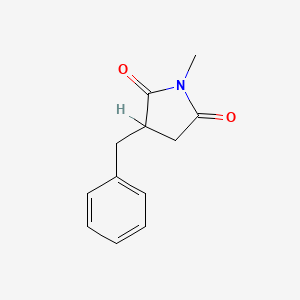
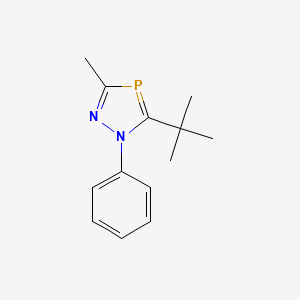
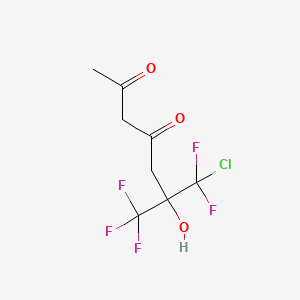
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
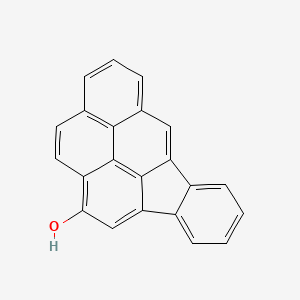
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
